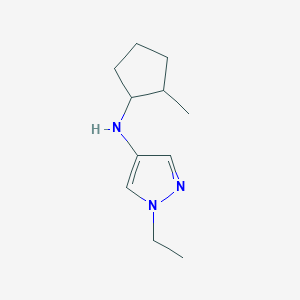

1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine

Description

1-Ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring an ethyl group at the 1-position of the pyrazole ring and a 2-methylcyclopentylamine substituent at the 4-position. This compound is structurally characterized by its bicyclic amine substituent, which may influence its physicochemical properties and biological activity. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name |

1-ethyl-N-(2-methylcyclopentyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-14-8-10(7-12-14)13-11-6-4-5-9(11)2/h7-9,11,13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOUZSFDLKOJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)NC2CCCC2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 2-methylcyclopentanone under acidic or basic conditions. The reaction can be carried out in the presence of a suitable catalyst, such as a Lewis acid or a base like sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the cyclopentyl group is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The following pyrazol-4-amine derivatives share core structural motifs but differ in substituents, impacting their properties:

Key Observations :

Physicochemical Properties

Notable Trends:

Biological Activity

1-Ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a 2-methylcyclopentyl group. Its molecular formula is CHN with a molecular weight of 218.30 g/mol. The unique structure contributes to its diverse biological interactions.

Biological Activities

Antimicrobial Properties:

Research indicates that 1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, which can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within the pathogens.

Anti-inflammatory Effects:

The compound also displays anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models .

Mechanism of Action:

The mechanism by which 1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator, influencing biological pathways through hydrogen bonding and hydrophobic interactions .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study:

- Objective: To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method: Disk diffusion method was employed.

- Results: The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties.

-

Anti-inflammatory Assessment:

- Objective: To assess the anti-inflammatory potential in a carrageenan-induced paw edema model.

- Method: Administration of varying doses of the compound.

- Results: A significant reduction in paw swelling was observed at higher doses, suggesting effective anti-inflammatory action.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 1-Methyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine | Methyl substitution | Antimicrobial activity |

| 1-Ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine | Ethyl group substitution | Antifungal activity |

| Pyrazolyl-Ureas | Urea functionalization | Broad spectrum of biological activities |

This comparison illustrates how slight variations in structure can lead to differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.